molecular formula C9H6FNO2 B172278 8-Fluoroquinoline-2,4(1H,3H)-dione CAS No. 148356-14-3

8-Fluoroquinoline-2,4(1H,3H)-dione

Cat. No.: B172278
CAS No.: 148356-14-3
M. Wt: 179.15 g/mol
InChI Key: ZYKNQJKWUZYINN-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-2,4(1H,3H)-dione is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position and two keto groups at the 2nd and 4th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

8-Fluoroquinoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinoline-2,4(1H,3H)-dione typically involves the fluorination of quinoline derivatives followed by oxidation to introduce the keto groups. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The oxidation step can be achieved using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

8-Fluoroquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline-2,4,8-trione.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming 8-fluoroquinoline-2,4-diol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Quinoline-2,4,8-trione

    Reduction: 8-Fluoroquinoline-2,4-diol

    Substitution: Various substituted quinoline derivatives

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The keto groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or interfere with DNA replication, leading to its biological effects.

Comparison with Similar Compounds

8-Fluoroquinoline-2,4(1H,3H)-dione can be compared with other quinoline derivatives such as:

    Quinoline-2,4-dione: Lacks the fluorine atom, resulting in different biological properties.

    8-Chloroquinoline-2,4(1H,3H)-dione: Chlorine substitution instead of fluorine, affecting its reactivity and applications.

    8-Methylquinoline-2,4(1H,3H)-dione: Methyl group at the 8th position, altering its chemical behavior.

The presence of the fluorine atom in this compound makes it unique, as it enhances the compound’s stability and biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

8-fluoro-1H-quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKNQJKWUZYINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C(=CC=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471646
Record name 8-Fluoroquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148356-14-3
Record name 8-Fluoroquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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